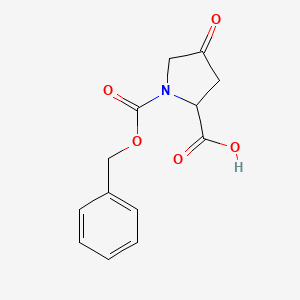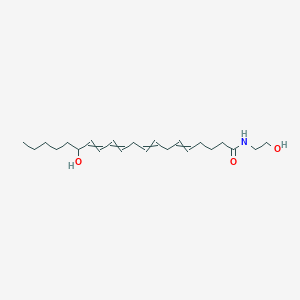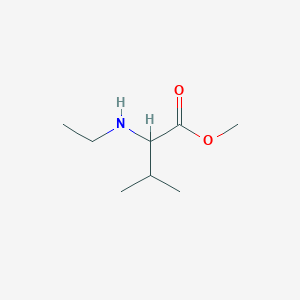
Glyceryl ascorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl ascorbate is a water-soluble derivative of vitamin C, formed by binding ascorbic acid with glycerin. This compound is known for its stability and flexibility in formulations compared to pure ascorbic acid. It retains many of the beneficial properties of vitamin C, such as antioxidant activity, skin tone improvement, and hyperpigmentation reduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glyceryl ascorbate can be synthesized through the esterification of ascorbic acid with glycerin. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Glyceryl ascorbate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: It can be reduced back to ascorbic acid under specific conditions.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.
Major Products: The major products formed from these reactions include dehydroascorbic acid and other ascorbate derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Glyceryl ascorbate has a wide range of applications in scientific research, including:
Chemistry: Used as a stable antioxidant in various chemical formulations.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential in wound healing, skin hydration, and anti-aging treatments.
Industry: Utilized in cosmetic formulations for its skin-brightening and anti-aging properties.
Mecanismo De Acción
Glyceryl ascorbate exerts its effects primarily through its antioxidant activity. It donates electrons to neutralize free radicals, thereby protecting cells from oxidative damage. The compound also enhances collagen synthesis, which helps in maintaining skin firmness and elasticity . The molecular targets include reactive oxygen species and enzymes involved in collagen production .
Comparación Con Compuestos Similares
Ascorbic Acid: The pure form of vitamin C, known for its potent antioxidant properties but less stable than glyceryl ascorbate.
Ascorbyl Glucoside: A derivative that combines ascorbic acid with glucose, offering stability and skin-brightening effects.
Tetrahexyldecyl Ascorbate: A lipid-soluble form of vitamin C, known for its ability to penetrate the skin and provide long-lasting benefits.
Uniqueness of this compound: this compound stands out due to its water solubility, stability, and ease of formulation. It provides the benefits of vitamin C without the instability issues associated with pure ascorbic acid, making it a preferred choice in many cosmetic and pharmaceutical applications .
Propiedades
IUPAC Name |
2-(1,2-dihydroxyethyl)-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWQJCDIYBPYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
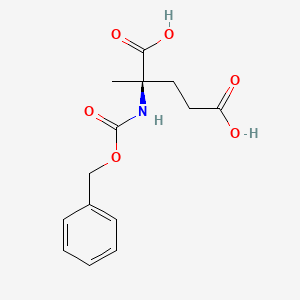
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
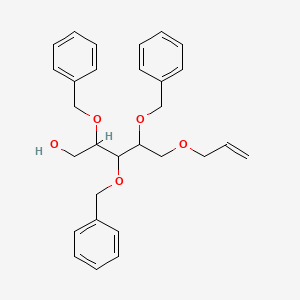
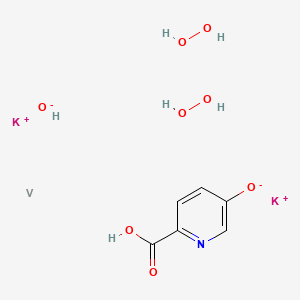
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
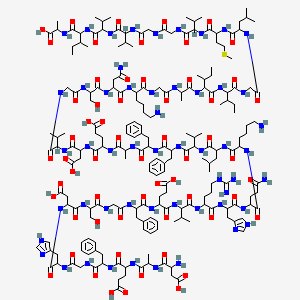
![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)
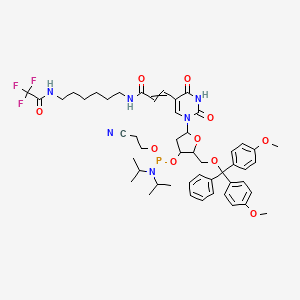
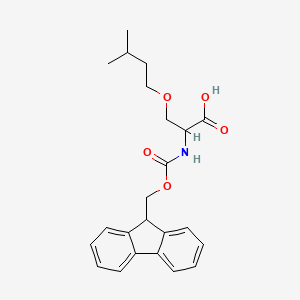
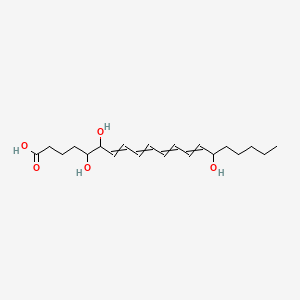
![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)
